

An In-depth Technical Guide on the Fungicide Isobac (Hexachlorophene)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Isobac**

Cat. No.: **B12300594**

[Get Quote](#)

A historical perspective on the discovery, mechanism, and eventual decline of a once-prominent antimicrobial agent.

Executive Summary

Isobac, known commercially as **Isobac** 20 or Nabac, is a fungicide and bactericide whose active ingredient is the sodium salt of 2,2'-methylenebis(3,4,6-trichlorophenol), commonly known as hexachlorophene.^{[1][2]} Primarily utilized in agriculture as a seed treatment and soil drench, particularly for the control of seedling diseases in cotton, its history is deeply intertwined with the broader story of hexachlorophene's rise and fall as a widely used antiseptic. While effective against a range of fungal pathogens, significant toxicity concerns ultimately led to severe restrictions on its use, and detailed public data on its agricultural efficacy has become scarce. This guide synthesizes the available technical information on the discovery, history, and fungicidal properties of **Isobac**.

Discovery and History

The development of **Isobac** is a subset of the history of its active ingredient, hexachlorophene. Hexachlorophene was first synthesized in the late 1930s and rose to prominence in the mid-20th century as a potent antibacterial agent. It was widely incorporated into a vast array of consumer and medical products, from soaps and cosmetics to hospital-grade disinfectants.

Its application in agriculture, under trade names like **Isobac** 20 and Nabac, targeted soil-borne fungal pathogens that cause "damping-off" in seedlings, a significant issue in crops like cotton.

[1][3] The fungicidal and bactericidal properties of hexachlorophene made it an effective tool for protecting young plants during their most vulnerable stage.

However, the widespread use of hexachlorophene came to an abrupt halt in the early 1970s. A tragic incident in France involving baby powder accidentally contaminated with a high concentration of hexachlorophene led to the deaths of numerous infants and caused severe neurological damage in others. This event, coupled with growing evidence of its neurotoxicity and ability to be absorbed through the skin, prompted regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), to ban or severely restrict its use in most applications. While some agricultural uses persisted for a time, the overall safety concerns surrounding hexachlorophene led to a significant decline in its use as a fungicide.

Chemical and Physical Properties

The active ingredient of **Isobac** is the sodium salt of hexachlorophene. The properties of the parent compound, hexachlorophene, are well-documented.

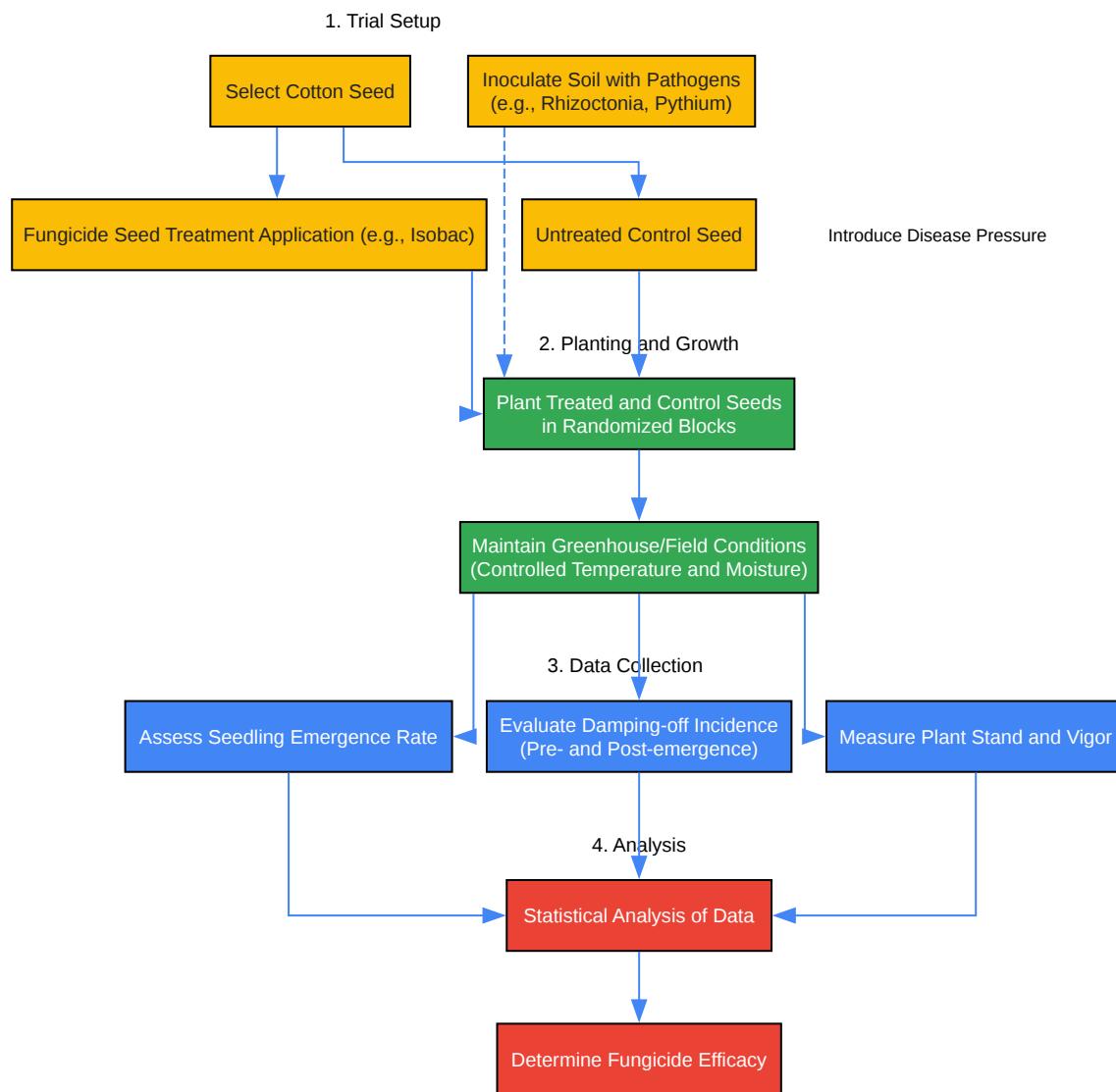
Property	Value
Chemical Name	2,2'-Methylenebis(3,4,6-trichlorophenol)
CAS Number	70-30-4
Molecular Formula	C ₁₃ H ₆ Cl ₆ O ₂
Molecular Weight	406.9 g/mol
Appearance	White to light tan crystalline powder
Solubility	Insoluble in water; soluble in acetone, ethanol, and other organic solvents. The sodium salt (Isobac) has greater water solubility.

Mechanism of Action

The primary fungicidal and bactericidal mechanism of hexachlorophene involves the disruption of cellular energy production and membrane integrity. It is a broad-spectrum biocide that affects fundamental cellular processes.

Inhibition of Mitochondrial Respiration

Studies on the effects of bisphenols, including hexachlorophene, on fungal and other eukaryotic cells have shown that they are potent inhibitors of the mitochondrial electron transport chain.^{[4][5]} This disruption of cellular respiration leads to a rapid depletion of ATP, the cell's primary energy currency, ultimately resulting in cell death. The putative mechanism involves the decreased activity of enzyme complexes within the electron transport chain, which can also lead to the overproduction of reactive oxygen species (ROS), causing further cellular damage through oxidative stress.^[4]


Caption: Proposed mechanism of **Isobac**'s fungicidal action via mitochondrial disruption.

Fungicidal Efficacy and Experimental Protocols

Detailed, publicly available quantitative data from historical field trials of **Isobac** (Nabac) is scarce. Historical agricultural research indicates its primary use was for the control of seedling diseases, or "damping-off," in cotton, caused by a complex of soil-borne fungi including *Rhizoctonia solani* and *Pythium* spp.^{[1][3][6]}

General Experimental Protocol for Fungicide Seed Treatment Trials

While specific protocols for **Isobac** are not readily available, a general methodology for evaluating fungicide seed treatments for cotton seedling diseases can be outlined. Such trials are crucial for determining the efficacy of a fungicide in protecting the seed and emerging seedling.

[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for evaluating fungicide seed treatments.

It is important to note that due to the significant time that has passed since **Isobac** was in widespread use, and the subsequent regulatory restrictions, comprehensive, modern-style efficacy data in publicly accessible formats is largely unavailable. The focus of research on hexachlorophene shifted dramatically towards its toxicological profile rather than its agricultural applications.

Conclusion

Isobac, with its active ingredient hexachlorophene, represents a chapter in the history of fungicides where a highly effective, broad-spectrum antimicrobial was developed and utilized before a full understanding of its potential for toxicity was realized. While it showed efficacy in controlling important seedling diseases in agriculture, its legacy is now defined by the health and environmental concerns that led to its restricted use. The lack of detailed, publicly available data on its fungicidal performance underscores the shift in scientific and regulatory focus away from this compound for agricultural applications. For researchers and drug development professionals, the story of **Isobac** serves as a case study in the importance of thorough toxicological evaluation in the development of new chemical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scielo.br [scielo.br]
- 2. medkoo.com [medkoo.com]
- 3. acis.cals.arizona.edu [acis.cals.arizona.edu]
- 4. mdpi.com [mdpi.com]
- 5. Mitochondrial dysfunction induced by Bisphenol A is a factor of its hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cotton.org [cotton.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Fungicide Isobac (Hexachlorophene)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12300594#discovery-and-history-of-isobac-fungicide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com